![molecular formula C19H21ClN2O5S B6577988 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1172914-72-5](/img/structure/B6577988.png)
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is an organic compound with potential applications in multiple scientific fields, including chemistry, biology, and medicine. The compound's structure comprises a sulfonamide group, making it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic synthesis. Key steps include:
Formation of the Tetrahydroquinoline Core: : This involves cyclization reactions using precursors like anilines and suitable aldehydes under acidic or basic conditions.
Functionalization with the Methoxyacetyl Group: : This can be achieved using methoxyacetyl chloride in the presence of a base.
Attachment of the Sulfonamide Group: : Reaction of the intermediate with sulfonyl chlorides under basic conditions.
Introduction of the Chloro and Methoxy Groups: : Halogenation and methoxylation reactions are employed.
Industrial production methods: Industrial synthesis may use optimized routes that minimize reaction steps, improve yields, and reduce by-products. Typically, the process would be streamlined for large-scale production and might involve catalytic processes and continuous-flow reactors for efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones.
Reduction: : Reducing agents can convert the sulfonamide group to corresponding amines or thiols.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated position.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with catalysts.
Substitution: : Nucleophiles like ammonia (NH₃) or amines under suitable conditions.
Major products formed from these reactions
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines and thiols.
Substitution: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules due to its reactive functional groups.
Biology: Potential use as a biochemical probe for studying enzyme activities and protein interactions, given its sulfonamide group which is known to interact with various biological molecules.
Medicine: Explored for pharmacological properties, particularly in the development of novel antimicrobial and anti-inflammatory agents.
Industry: Applications in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
Molecular targets and pathways involved: The compound can interact with a variety of molecular targets, including:
Enzymes: : Inhibition of sulfonamide-sensitive enzymes, impacting metabolic pathways.
Receptors: : Potential binding to receptor sites, altering signal transduction processes.
Proteins: : Interaction with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar compounds
Sulfanilamide: : A simpler sulfonamide with antibacterial properties.
N-acetylsulfanilamide: : Another sulfonamide derivative with pharmaceutical applications.
That’s the rundown! Anything else sparking your curiosity?
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-7-15(11-16(13)22)21-28(24,25)18-10-14(20)6-8-17(18)27-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUWTAKXSAJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)
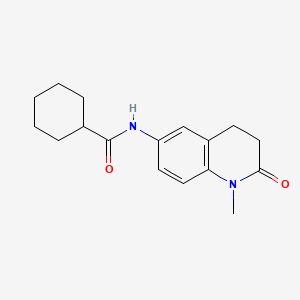
![2,4-difluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B6577915.png)
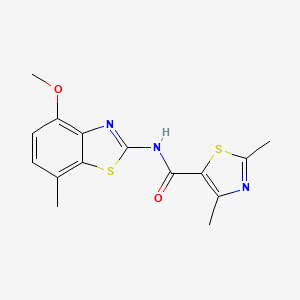
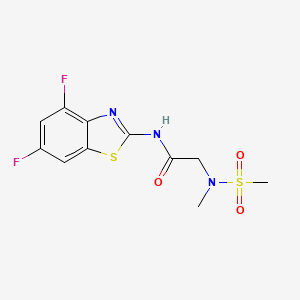
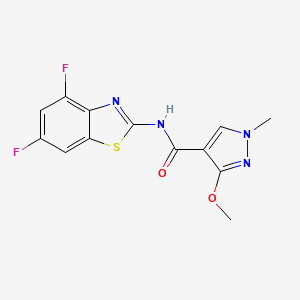
![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)


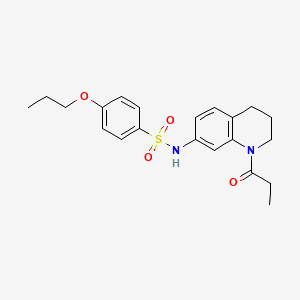
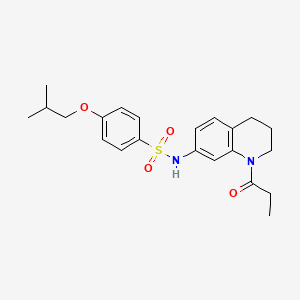
![2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide](/img/structure/B6577969.png)
![1-(2-chlorophenyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B6577999.png)
![5-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6578007.png)
